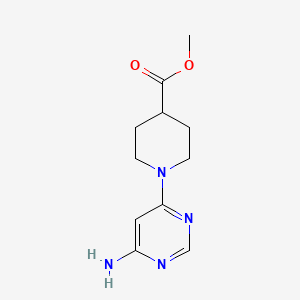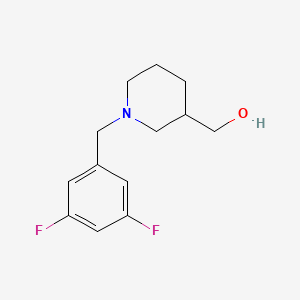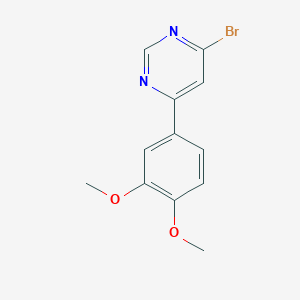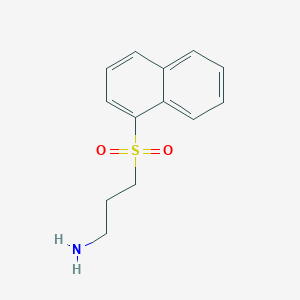![molecular formula C10H9ClN2 B1475621 7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine CAS No. 1896353-47-1](/img/structure/B1475621.png)
7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine
概要
説明
7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of the chloro and cyclopropyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with cyclopropyl ketone, followed by chlorination. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Another approach involves the cyclization of a suitable precursor, such as 2-cyclopropyl-1-(2-pyridyl)ethanone, in the presence of a chlorinating agent like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent addition to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the chloro group.
Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
類似化合物との比較
Similar Compounds
2-Cyclopropylimidazo[1,2-a]pyridine: Lacks the chloro group, resulting in different chemical and biological properties.
7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.
2-Cyclopropylimidazo[1,2-a]pyridine-3-carboxamide: Contains an additional carboxamide group, which can affect its solubility and biological activity.
Uniqueness
7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is unique due to the presence of both the chloro and cyclopropyl groups, which contribute to its distinct chemical reactivity and biological activity. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropyl group can influence the compound’s overall stability and interaction with biological targets.
特性
IUPAC Name |
7-chloro-2-cyclopropylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUDOWPPICYQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=CC(=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(2-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475541.png)
![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
![1-[(Dipropylamino)methyl]cyclobutan-1-ol](/img/structure/B1475546.png)
![1-{[(3-Phenylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475547.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
![2-[(6-Aminopyridazin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1475554.png)



![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)
